molecular formula C13H12N2O3S B12173119 Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12173119
M. Wt: 276.31 g/mol
InChI Key: NINMCEYBDKLBHH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a methyl ester at position 5, a methyl group at position 4, and a phenylcarbonylamino (benzoylamino) substituent at position 2 of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. The benzoylamino group likely contributes to hydrogen-bonding interactions, influencing both solubility and target binding.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-8-10(12(17)18-2)19-13(14-8)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16)

InChI Key

NINMCEYBDKLBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction produces 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which are then heated with phosphorus oxychloride to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylcarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is characterized by its thiazole ring and carboxylate functionality, which contribute to its biological activity. The molecular formula of the compound is C16H16N2O5SC_{16}H_{16}N_2O_5S, indicating the presence of nitrogen and sulfur, elements that are often associated with biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that thiazoles can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. This compound has shown efficacy against a range of bacterial strains. In vitro studies have reported that compounds with thiazole moieties can disrupt bacterial cell wall synthesis and function as effective antibacterial agents .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes involved in metabolic pathways associated with various diseases. For example, thiazole derivatives have been investigated for their role in inhibiting xanthine oxidase, an enzyme linked to gout and hyperuricemia .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the thiazole ring followed by the introduction of the phenylcarbonyl group. This compound serves as an intermediate in the synthesis of other bioactive molecules .

Case Study 1: Anticancer Research

A notable study explored the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics . This study underscores the potential of this compound as a lead candidate in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics . This finding suggests its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous thiazole derivatives, focusing on substituent effects, physical properties, and spectral data.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name & Structure Substituents (Position 2) Ester Group Melting Point (°C) Key Spectral Data (HRMS/NMR) Reference
Target : Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate Benzoylamino Methyl N/A N/A -
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Ethyl N/A MDL: MFCD01021035
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate Phenoxyacetamido Methyl N/A MW: 320.4 g/mol; Discontinued
Ethyl 4-methyl-2-({N-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl}amino)-1,3-thiazole-5-carboxylate Piperazinyl-L-alanyl carboxamide Ethyl N/A RN: 1314015-66-1
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino None (acid) N/A RN: 928003-03-6; MFCD06446962
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino Methyl N/A Monoclinic crystal (P21/c space group); δ 7–8 ppm (aromatic H)
Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-4-isoxazolyliden]-2,3-dihydro-1,3-thiazole-5-carboxylate Isoxazolyliden + Methoxycarbonylamino Ethyl 165–167 IR: νmax 1700 cm⁻¹; MS: [M+H]+ observed

Key Observations:

Bulkier Groups: Piperazinyl-L-alanyl carboxamide () increases steric hindrance, likely reducing membrane permeability but improving target specificity . Trifluoromethyl Groups: The 3-trifluoromethylphenylamino derivative () exhibits enhanced lipophilicity and metabolic stability due to the CF₃ group, a common motif in drug design .

Ester Group Impact :

  • Methyl esters (e.g., target compound, ) are generally more prone to hydrolysis than ethyl esters (e.g., ), which could influence bioavailability .

Spectral Data Trends: Aromatic protons in diphenylamino derivatives () resonate at δ 7–8 ppm in ¹H NMR, consistent with thiazole ring systems . IR spectra of isoxazole-fused thiazoles () show strong carbonyl stretches (νmax ~1700 cm⁻¹), aligning with ester and carbamate functionalities .

Crystallographic Data: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate () crystallizes in the monoclinic P21/c space group, with a β angle of 92.35°, suggesting a planar thiazole core .

Biological Activity

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles existing data on its biological activity, including case studies and research findings.

Chemical Profile

  • IUPAC Name: Methyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate
  • Molecular Formula: C13H12N2O3S
  • Molecular Weight: 276.31 g/mol
  • CAS Number: 1401573-03-2

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the phenylcarbonyl group is significant for its activity against various biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structures have been tested against several cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-431 (anti-EGFR)1.98 ± 1.22

The structure-activity relationship (SAR) suggests that modifications on the thiazole ring and the phenyl group can enhance cytotoxic activity against cancer cells. Specifically, the presence of electron-donating groups such as methyl at position 4 of the phenyl ring has been shown to increase activity .

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant antimicrobial properties. A study on related compounds showed effectiveness against various pathogens:

PathogenActivity
E. coliInhibition observed
S. aureusInhibition observed
A. nigerEffective against fungal strains

The mechanism of action often involves interference with microbial protein synthesis or cell wall formation, making these compounds valuable in developing new antibiotics .

Case Studies and Research Findings

  • Anticancer Studies : In a series of experiments, methyl thiazole derivatives were tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain modifications led to IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
  • Antimicrobial Efficacy : A comprehensive study evaluated a range of thiazole derivatives for their antibacterial and antifungal activities. The presence of halogen substituents on the phenyl ring was correlated with enhanced antimicrobial effects, suggesting a strategic approach to designing new therapeutic agents .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the interaction between methyl thiazole derivatives and target proteins primarily occurs through hydrophobic contacts, indicating a potential pathway for optimizing binding affinity and specificity in drug design .

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